

The Role of ATM-3507 Trihydrochloride in Cytoskeleton Dynamics: A Technical Guide

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Compound of Interest

Compound Name: ATM-3507 trihydrochloride

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Abstract

ATM-3507 trihydrochloride is a novel small molecule inhibitor that selectively targets the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2. By modulating the stability and function of the actin cytoskeleton, ATM-3507 presents a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth analysis of the mechanism of action of ATM-3507, its impact on cytoskeleton dynamics, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Introduction to Cytoskeleton Dynamics and the Role of Tropomyosin

The cytoskeleton is a dynamic network of protein filaments that provides structural support to cells, enables cell movement, and organizes intracellular transport. The actin cytoskeleton, composed of actin filaments, is a key player in many of these processes. The function and stability of actin filaments are regulated by a host of actin-binding proteins, among which is tropomyosin (Tpm).

Tropomyosin isoforms, such as Tpm3.1 and Tpm3.2, are coiled-coil dimeric proteins that lie along the length of actin filaments. They play a crucial role in stabilizing these filaments and

modulating their interactions with other proteins, including myosin.[1][2] In numerous cancers, the expression of specific Tpm isoforms, particularly Tpm3.1, is altered, contributing to the pathological phenotype of cancer cells.[3][4] This makes Tpm3.1 a compelling target for anti-cancer drug development.

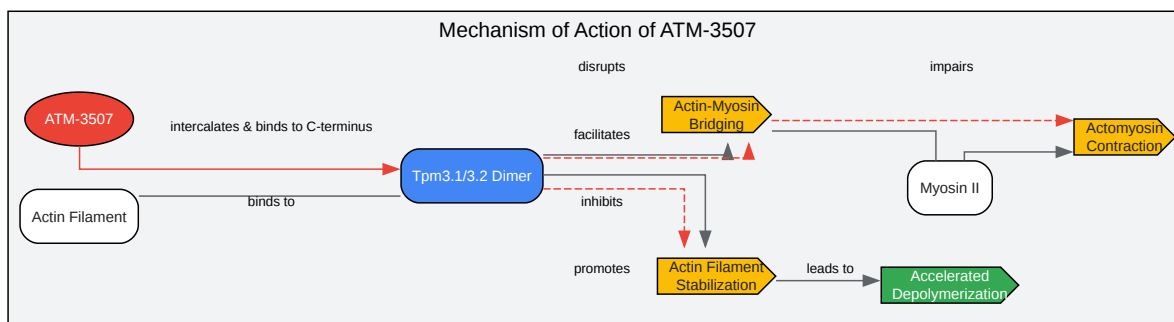
ATM-3507 Trihydrochloride: A Selective Tpm3.1/3.2 Inhibitor

ATM-3507 is a potent and selective inhibitor of Tpm3.1 and Tpm3.2.[1][2] Its targeted action against these cancer-associated tropomyosin isoforms makes it a valuable tool for studying cytoskeleton dynamics and a promising candidate for therapeutic intervention.

Mechanism of Action

ATM-3507 functions by intercalating between the actin filament and the Tpm3.1/3.2 co-filament. This interaction disrupts the lateral movement of Tpm3.1/3.2 dimers on the actin filament, thereby inhibiting their ability to stabilize the filament.[1] The consequence of this disruption is an acceleration of actin filament depolymerization.[1] Furthermore, the altered interaction between actin and Tpm3.1/3.2 impairs the bridging of actin filaments to myosin, thus affecting actomyosin-dependent processes.[1]

Molecular studies have shown that ATM-3507 binds to the C-terminus of Tpm3.1 and integrates into the 4-helix coiled-coil overlap junction formed by adjacent Tpm3.1 dimers.[4][5] This integration is thought to be the basis for altering the filament's properties and its interactions with other proteins.[5]



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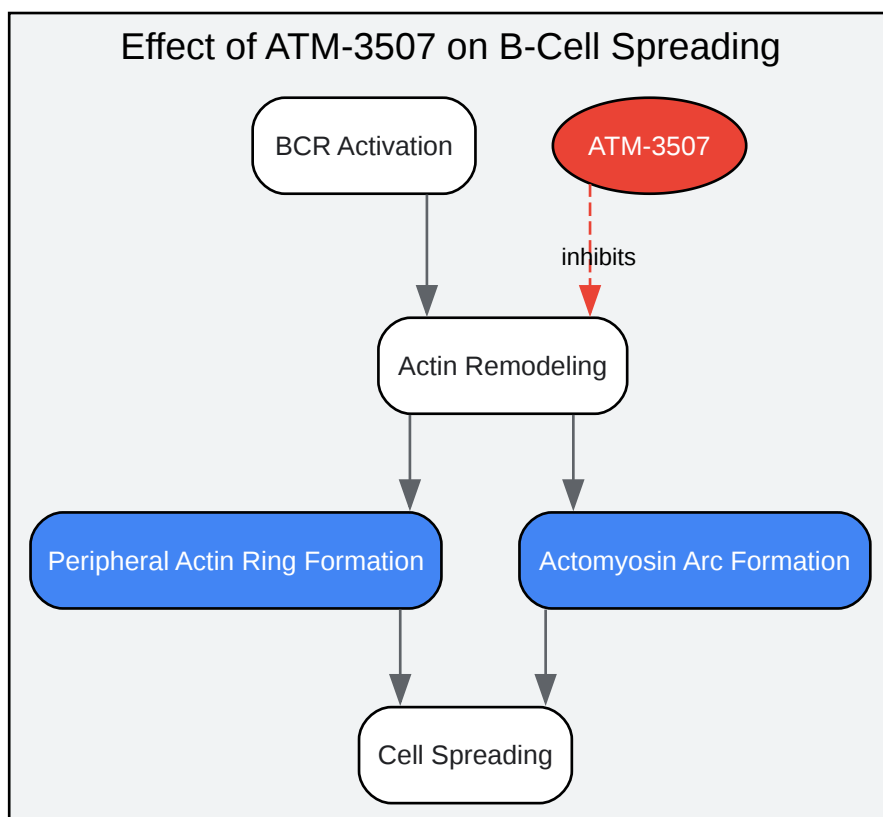
Caption: Mechanism of ATM-3507 action on actin filaments.

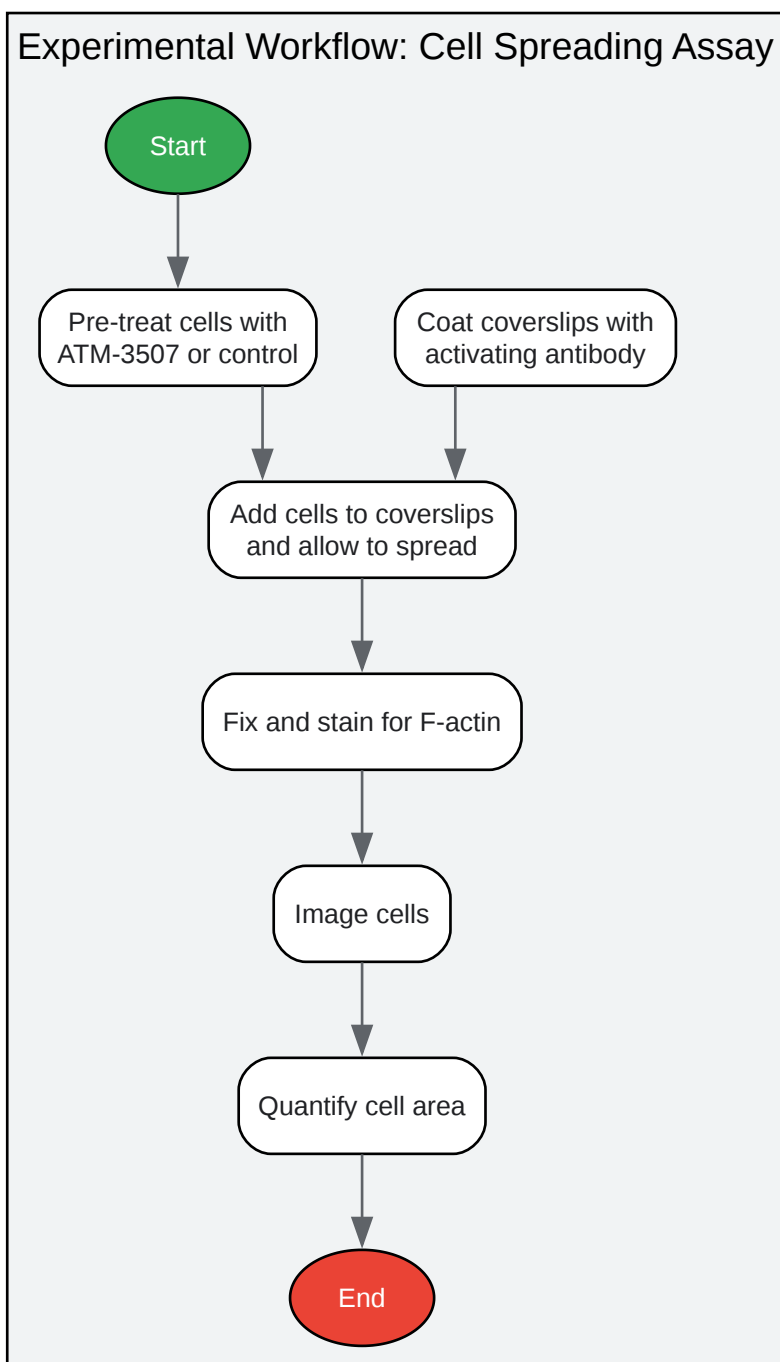
Impact on Cellular Processes

The disruption of Tpm3.1/3.2 function by ATM-3507 has profound effects on various cellular processes that are highly dependent on a dynamic actin cytoskeleton.

Actin Remodeling and Cell Spreading

In B-cells, ATM-3507 treatment has been shown to inhibit the B-cell receptor (BCR)-induced formation of the peripheral ring of branched actin, a critical structure for cell spreading.^{[1][2]} It also prevents the formation of actomyosin arcs at the inner face of this peripheral actin ring.^{[1][2]}





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